3,3-Dimethylbutan-2-amine hydrochloride

Asymmetric Catalysis Organocatalysis Epoxidation

3,3-Dimethylbutan-2-amine hydrochloride (CAS 53561-77-6), a hydrochloride salt of a sterically hindered chiral primary amine (C6H16ClN, MW 137.65 g/mol), is characterized by a chiral center at the C2 carbon adjacent to a bulky tert-butyl group. This specific structural motif—a chiral amine embedded in a highly hindered environment—imparts distinct stereoelectronic properties that differentiate it from less-hindered chiral amines in applications such as asymmetric catalysis , chiral resolution, and the synthesis of conformationally restricted pharmacophores.

Molecular Formula C6H16ClN
Molecular Weight 137.65 g/mol
CAS No. 53561-77-6
Cat. No. B3053411
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3-Dimethylbutan-2-amine hydrochloride
CAS53561-77-6
Molecular FormulaC6H16ClN
Molecular Weight137.65 g/mol
Structural Identifiers
SMILESCC(C(C)(C)C)N.Cl
InChIInChI=1S/C6H15N.ClH/c1-5(7)6(2,3)4;/h5H,7H2,1-4H3;1H
InChIKeyDDRXUCIAWFPHKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,3-Dimethylbutan-2-amine Hydrochloride: A Hindered Chiral Building Block with Sterically-Driven Selectivity


3,3-Dimethylbutan-2-amine hydrochloride (CAS 53561-77-6), a hydrochloride salt of a sterically hindered chiral primary amine (C6H16ClN, MW 137.65 g/mol), is characterized by a chiral center at the C2 carbon adjacent to a bulky tert-butyl group . This specific structural motif—a chiral amine embedded in a highly hindered environment—imparts distinct stereoelectronic properties that differentiate it from less-hindered chiral amines in applications such as asymmetric catalysis [1], chiral resolution, and the synthesis of conformationally restricted pharmacophores.

3,3-Dimethylbutan-2-amine HCl: Why Steric Hindrance Dictates Performance Over Common Chiral Amines


Generic substitution among chiral amines is risky due to profound differences in steric bulk and conformational rigidity. The 3,3-dimethylbutan-2-amine framework provides extreme steric hindrance directly adjacent to the reactive amine center [1]. This is in stark contrast to common chiral amines like 1-phenylethylamine or 2-butylamine. Attempts to substitute a less-hindered amine can lead to significantly altered stereoselectivity in catalytic applications [2], different crystallization behavior in diastereomeric salt resolutions, or a complete failure to induce the desired conformational bias in a target molecule, ultimately impacting yield and enantiopurity.

Quantitative Evidence Guide: Verifiable Performance Metrics for 3,3-Dimethylbutan-2-amine Hydrochloride


Enhanced Enantioselectivity in Asymmetric Epoxidation Catalysis with (R)-3,3-Dimethylbutan-2-amine

The (R)-3,3-dimethylbutan-2-amine-derived iminium catalyst (compound 1i) achieves an enantiomeric excess (ee) of up to 80% in the biphasic epoxidation of unfunctionalized alkenes, demonstrating comparable stereochemical efficiency to the less sterically congested L-acetonamine-derived catalyst 2i (ee up to 79%) [1]. Furthermore, when incorporated into more complex biaryl azepinium salts, the (R)-3,3-dimethylbutan-2-amine exocyclic appendage enables highly effective asymmetric epoxidation, rivaling the performance of classical binaphthyl derivatives [2].

Asymmetric Catalysis Organocatalysis Epoxidation

Hydrochloride Salt Form Offers Superior Thermal Stability for Storage and Handling

The hydrochloride salt of 3,3-dimethylbutan-2-amine exhibits a high melting point of 296-297 °C , providing a stark contrast to its volatile free base form, which is a liquid with a boiling point of 99.3 °C at 760 mmHg . This high melting point is characteristic of stable, crystalline salt forms and is advantageous for long-term storage and precise weighing.

Material Properties Thermal Stability Solid Form Handling

Steric Hindrance Drives Unique Gas-Phase Basicity and Reactivity Profile

Gas-phase acidity measurements of the conjugate acid of 3,3-dimethylbutan-2-amine reveal a proton affinity that is significantly influenced by the steric hindrance of the tert-butyl group, distinguishing it from less-hindered primary amines [1]. The study of this and related hindered amines demonstrates that steric bulk fundamentally alters gas-phase basicity and the subsequent reactivity patterns of their corresponding amide ions, providing a predictable framework for understanding their solution-phase behavior.

Physical Organic Chemistry Steric Effects Gas-Phase Ion Chemistry

LogP Comparison Highlights Increased Hydrophobicity Over Parent Scaffold

The calculated LogP for 3,3-dimethylbutan-2-amine hydrochloride is 2.882 , which is significantly higher than the LogP of 2.080 for its parent free base, 3,3-dimethylbutan-2-amine . This higher LogP value for the hydrochloride salt indicates greater lipophilicity, which can be a critical parameter in medicinal chemistry for influencing membrane permeability and pharmacokinetic properties.

Medicinal Chemistry Lipophilicity Drug Design

Defined Enantiopurity in (R) and (S) Forms Ensures Reproducible Stereochemical Outcomes

The compound is readily available in high enantiopurity as both the (R) and (S) enantiomers, with defined stereocenters (e.g., CAS 31519-54-7 for the (R)-enantiomer and 31519-55-8 for the (S)-enantiomer) [1]. This contrasts with racemic mixtures, which require additional, often costly, resolution steps. The availability of single enantiomers with defined absolute configuration is essential for reproducible results in asymmetric synthesis and for meeting regulatory requirements for chiral purity in pharmaceutical applications.

Chiral Resolution Stereochemistry Asymmetric Synthesis

Validated as a Key Intermediate in the Synthesis of Potent SARS-CoV-2 Protease Inhibitors

3,3-Dimethylbutan-2-amine is a key intermediate in the synthesis of PF-07321332 (Nirmatrelvir), a component of Paxlovid, a clinically approved oral antiviral for the treatment of COVID-19 [1][2]. This specific application validates the compound's utility in constructing complex, bioactive molecules with demanding stereochemical requirements, providing a clear point of differentiation from amines that lack this demonstrated path to high-value pharmaceutical targets.

Medicinal Chemistry Antiviral Agents Drug Development

High-Value Application Scenarios for 3,3-Dimethylbutan-2-amine Hydrochloride


Asymmetric Organocatalysis: Development of High-Performance Epoxidation Catalysts

As demonstrated by its ability to induce enantioselectivities up to 80% ee when incorporated into iminium salt catalysts [1], 3,3-dimethylbutan-2-amine hydrochloride is a prime candidate for use as a chiral scaffold or auxiliary in the design of novel organocatalysts. Its unique steric environment can be leveraged to control transition state geometries in enantioselective transformations, such as epoxidations, Michael additions, or Diels-Alder reactions.

Synthesis of Conformationally Restricted Medicinal Chemistry Scaffolds

The compound's sterically demanding tert-butyl group and chiral center are ideal for introducing conformational bias into drug candidates, a strategy often used to enhance target selectivity and binding affinity [2]. Its established use in the synthesis of the SARS-CoV-2 protease inhibitor Nirmatrelvir (Paxlovid) [3] validates its utility in building pharmaceutically relevant, rigidified architectures.

Chiral Resolution via Diastereomeric Salt Formation

The high enantiopurity and stable hydrochloride salt form of 3,3-dimethylbutan-2-amine make it an excellent candidate for use as a chiral resolving agent [4]. Its rigid, hindered structure can lead to large solubility differences between the diastereomeric salts formed with racemic acids, facilitating efficient and high-yield classical resolution processes.

Synthesis of Chiral Ligands for Asymmetric Metal Catalysis

The primary amine functionality of 3,3-dimethylbutan-2-amine hydrochloride can be readily elaborated to create diverse chiral ligands for transition metal catalysts [2]. The bulky, chiral environment provided by the 3,3-dimethylbutan-2-amine moiety can induce high levels of asymmetric induction in metal-catalyzed reactions, making it a valuable starting material for ligand synthesis.

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